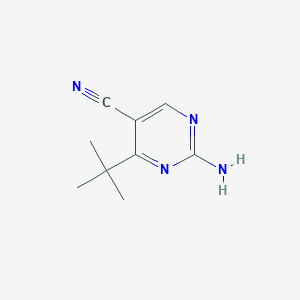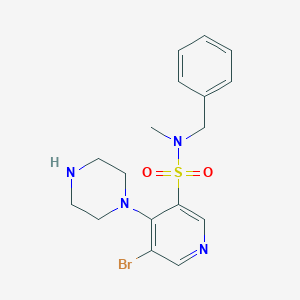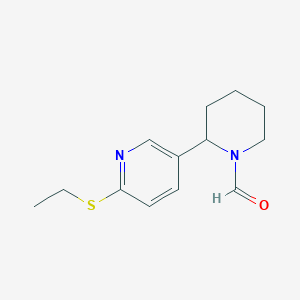
2-Amino-4-(tert-butyl)pyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(tert-butyl)pyrimidine-5-carbonitrile is a heterocyclic organic compound that features a pyrimidine ring substituted with an amino group at position 2, a tert-butyl group at position 4, and a nitrile group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(tert-butyl)pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method starts with the reaction of 2,4-dichloropyrimidine with tert-butylamine to introduce the tert-butyl group.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction times. Catalysts and solvents are carefully selected to ensure the highest efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-(tert-butyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino and tert-butyl groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyrimidines.
Scientific Research Applications
2-Amino-4-(tert-butyl)pyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2-Amino-4-(tert-butyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it can act as an ATP mimetic, inhibiting tyrosine kinases by binding to the ATP-binding site of the enzyme. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
- 2-Amino-4-methylpyrimidine-5-carbonitrile
- 2-Amino-4-ethylpyrimidine-5-carbonitrile
- 2-Amino-4-isopropylpyrimidine-5-carbonitrile
Comparison: Compared to its analogs, 2-Amino-4-(tert-butyl)pyrimidine-5-carbonitrile is unique due to the steric hindrance provided by the tert-butyl group. This steric effect can influence the compound’s reactivity and binding affinity to biological targets, potentially enhancing its specificity and efficacy in therapeutic applications .
Properties
Molecular Formula |
C9H12N4 |
|---|---|
Molecular Weight |
176.22 g/mol |
IUPAC Name |
2-amino-4-tert-butylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C9H12N4/c1-9(2,3)7-6(4-10)5-12-8(11)13-7/h5H,1-3H3,(H2,11,12,13) |
InChI Key |
ZWXPGQKCEMVVOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=NC=C1C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl5-chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11812626.png)

![5,6-Dimethyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzo[d]imidazole](/img/structure/B11812631.png)




![(R)-5-Fluoro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B11812664.png)
![2-(p-Tolyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11812676.png)
